Z-D-tyrosine

Peptide Synthesis Chiral Purity Biological Activity

Z-D-tyrosine is essential for incorporating a D-tyrosine residue with controlled stereochemistry, where generic L-tyrosine fails due to a >10,000-fold biological preference. The orthogonal Z (Cbz) protecting group is stable to both acidic (Boc cleavage) and basic (Fmoc cleavage) conditions, enabling convergent synthesis strategies. Its unprotected phenolic side chain permits direct on-resin modifications like phosphorylation without extra deprotection steps. This building block is critical for synthesizing protease-resistant, conformationally constrained cyclic peptides where D-configuration dictates the bioactive turn. Ensure your synthetic route's success by using the correct, enantiomerically pure starting material.

Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
Cat. No. B15598380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-tyrosine
Molecular FormulaC17H17NO5
Molecular Weight315.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1
InChIKeyMCRMUCXATQAAMN-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-tyrosine: A Protected D-Amino Acid Building Block for Chirally Defined Peptide Synthesis


Z-D-tyrosine (CAS 64205-12-5, also known as N-Cbz-D-tyrosine or N-Benzyloxycarbonyl-D-tyrosine) is a protected D-enantiomer of the aromatic amino acid tyrosine . The molecule features a benzyloxycarbonyl (Z or Cbz) protecting group on its α-amino group, leaving the phenolic side chain unprotected . This derivative is employed as a chiral building block in solid-phase and solution-phase peptide synthesis to introduce a D-tyrosine residue with controlled stereochemistry [1].

Why Z-D-tyrosine Cannot Be Simply Replaced by L-tyrosine or Alternate D-tyrosine Derivatives in Peptide Synthesis


Generic substitution fails for Z-D-tyrosine because its specific combination of a D-configuration and a Z (Cbz) Nα-protecting group defines its utility in distinct synthetic strategies. The D-enantiomer is not interchangeable with L-tyrosine derivatives; the cellular translational machinery exhibits a strong (>10⁴-fold) preference for L-tyrosine, which means a peptide's 3D conformation and, critically, its biological activity are dictated by the specific chiral residue incorporated [1]. Furthermore, the Z protecting group is orthogonal to base-labile groups like Fmoc and offers different stability and cleavage conditions (hydrogenolysis) compared to acid-labile groups like Boc. Substituting Z-D-tyrosine with, for example, Boc-D-tyrosine would alter the entire synthetic scheme, as the deprotection steps are incompatible [2]. The following evidence details the specific, quantifiable consequences of this non-interchangeability.

Quantitative Evidence for Selecting Z-D-tyrosine: A Comparative Analysis of Its Core Differentiators


Chiral Preference in Biosynthesis: A >10,000-fold Bias Against D-Tyrosine Incorporation

In biological systems, the protein synthesis machinery exhibits extreme chiral discrimination. During peptide chain elongation, the combined effects of aminoacylation and peptide bond formation were shown to favor L-tyrosine over D-tyrosine by a factor greater than 10,000 (10⁴) [1]. This implies that the presence of even a trace amount of D-tyrosine in a peptide intended for biological studies would not mimic the natural L-form and could yield entirely different or null results. Z-D-tyrosine, as a protected D-tyrosine building block, is the required precursor for deliberately synthesizing D-amino acid-containing peptides for studying such structure-activity relationships.

Peptide Synthesis Chiral Purity Biological Activity

Orthogonal Protection: Z vs. Boc vs. Fmoc Deprotection Conditions for N-Protected D-Tyrosine

The choice of Nα-protecting group dictates the entire synthetic workflow. Z-D-tyrosine utilizes a benzyloxycarbonyl (Z) group, which is removed by hydrogenolysis (e.g., H₂, Pd/C) . In contrast, Boc-D-tyrosine requires acidic conditions (e.g., TFA) for deprotection, and Fmoc-D-tyrosine requires basic conditions (e.g., piperidine) . This orthogonality is crucial. Z-protection is stable to the acidic conditions used to cleave Boc groups and the basic conditions used to remove Fmoc groups, allowing for selective deprotection strategies in the synthesis of complex or branched peptides where multiple protecting groups are used.

Solid-Phase Peptide Synthesis Protecting Group Strategy SPPS

Side-Chain Availability: Z-D-tyrosine vs. O-Protected D-Tyrosine Analogs for On-Resin Modification

Z-D-tyrosine (C17H17NO5) retains a free phenolic hydroxyl group on its side chain . This is in direct contrast to other D-tyrosine building blocks like Z-D-Tyr(Bzl)-OH (C24H23NO5), where the hydroxyl is protected with a benzyl group . The presence or absence of side-chain protection dictates whether the tyrosine residue can be directly functionalized on-resin. Z-D-tyrosine allows for direct on-resin modifications (e.g., phosphorylation, sulfation, or glycosylation), while O-protected analogs like Z-D-Tyr(tBu)-OH are chosen to prevent these reactions during chain elongation.

Peptide Modification On-Resin Functionalization Tyrosine Derivatives

Precision Applications: Where Z-D-tyrosine Provides a Clear Experimental Advantage


Synthesis of Peptides Containing a Single D-Tyrosine Residue for Structure-Activity Relationship (SAR) Studies

Z-D-tyrosine is the preferred building block for synthesizing peptide analogs where a single L-tyrosine is replaced with a D-tyrosine to probe the stereochemical requirements of a biological interaction [1]. As the peptide synthesis machinery shows a >10,000-fold bias against incorporating D-amino acids [2], the only reliable way to create this D-analog is through chemical synthesis using an enantiomerically pure building block like Z-D-tyrosine.

Solution-Phase Synthesis Requiring Orthogonal Nα-Protection

In convergent or fragment condensation strategies, the Z group on Z-D-tyrosine is stable to the acidic conditions (TFA) used to remove Boc groups and the basic conditions (piperidine) used to cleave Fmoc groups [1]. This orthogonality makes Z-D-tyrosine an essential component for constructing complex, multi-fragment peptides where a specific N-terminus must remain protected while other protecting groups are removed [2].

On-Resin Functionalization of Tyrosine's Phenolic Side Chain

When a synthetic route requires the chemical modification of the tyrosine side chain (e.g., phosphorylation or sulfation) while the peptide is still attached to the solid support, Z-D-tyrosine is the appropriate choice. Its unprotected phenolic hydroxyl group [1] is available for reaction, in contrast to O-protected derivatives like Z-D-Tyr(Bzl)-OH, which would require an additional deprotection step that may not be compatible with other sensitive groups on the peptide.

Synthesis of D-tyrosine-containing Cyclic Peptides

The incorporation of D-amino acids is a common strategy to constrain peptide conformation and enhance stability against proteolysis [1]. Z-D-tyrosine serves as the key starting material for introducing a D-Tyr residue into cyclic peptides. Its D-configuration forces a specific turn in the peptide backbone, which can be essential for achieving the correct conformation for receptor binding or enzyme inhibition.

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